2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)PROPANAMIDE
Overview
Description
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)PROPANAMIDE is a complex organic compound that features a benzimidazole core, a naphthyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)PROPANAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Naphthylpropanamide Formation: Finally, the acetylated benzimidazole thioether is coupled with a naphthylpropanamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)PROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its biological activity, including antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure may impart interesting optical and electronic properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)PROPANAMIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a similar heterocyclic structure.
Uniqueness
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)PROPANAMIDE is unique due to its combination of a benzimidazole core, a thioether linkage, and a naphthylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-naphthalen-1-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14(21(27)23-18-12-7-9-16-8-3-4-10-17(16)18)28-22-24-19-11-5-6-13-20(19)25(22)15(2)26/h3-14H,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPWMOLQEWEKGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=CC=CC=C4N3C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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